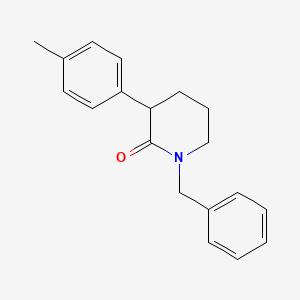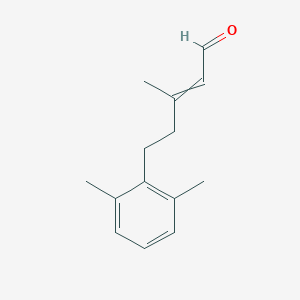
5-(2,6-Dimethylphenyl)-3-methylpent-2-enal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2,6-Dimethylphenyl)-3-methylpent-2-enal is an organic compound characterized by the presence of a dimethylphenyl group attached to a pentenal structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,6-Dimethylphenyl)-3-methylpent-2-enal can be achieved through several synthetic routes. One common method involves the aldol condensation of 2,6-dimethylbenzaldehyde with 3-methylbutanal under basic conditions. The reaction typically requires a strong base such as sodium hydroxide or potassium hydroxide and is carried out at elevated temperatures to facilitate the formation of the enal product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and optimized reaction conditions can further enhance the production process, making it more cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions
5-(2,6-Dimethylphenyl)-3-methylpent-2-enal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the enal group to an alcohol or alkane.
Substitution: Electrophilic aromatic substitution reactions can occur on the dimethylphenyl ring, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated or nitrated derivatives of the dimethylphenyl ring.
Scientific Research Applications
5-(2,6-Dimethylphenyl)-3-methylpent-2-enal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(2,6-Dimethylphenyl)-3-methylpent-2-enal involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dimethylphenyl isocyanate
- 2,6-Dimethylphenyl isothiocyanate
- 2,6-Dimethylphenyl isocyanide
Uniqueness
5-(2,6-Dimethylphenyl)-3-methylpent-2-enal is unique due to its specific structural features, which confer distinct reactivity and properties compared to other similar compounds. Its enal group allows for a variety of chemical transformations, making it a versatile intermediate in organic synthesis.
Properties
CAS No. |
832713-01-6 |
|---|---|
Molecular Formula |
C14H18O |
Molecular Weight |
202.29 g/mol |
IUPAC Name |
5-(2,6-dimethylphenyl)-3-methylpent-2-enal |
InChI |
InChI=1S/C14H18O/c1-11(9-10-15)7-8-14-12(2)5-4-6-13(14)3/h4-6,9-10H,7-8H2,1-3H3 |
InChI Key |
CJEMDMBMLVGZGV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)CCC(=CC=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


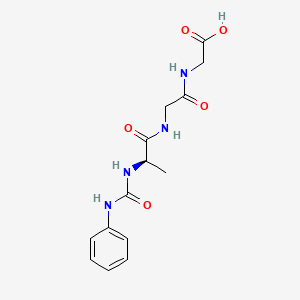

![3-(2-methoxyphenyl)-5-(4-methylphenyl)-2H-pyrazolo[3,4-c]pyridazine](/img/structure/B14220423.png)
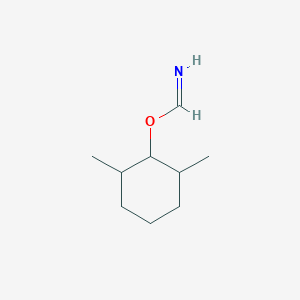
![4-(2-{4-[(2-Hydroxyethyl)(methyl)amino]phenyl}hydrazinylidene)cyclohexa-2,5-dien-1-one](/img/structure/B14220429.png)
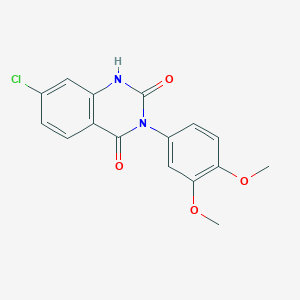
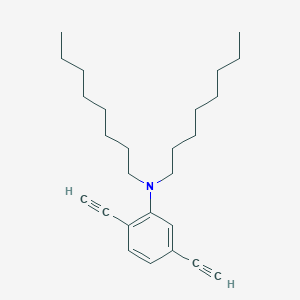

![Benzenesulfonamide, N-[1-(3-bromophenyl)-2-propenyl]-4-methyl-](/img/structure/B14220445.png)
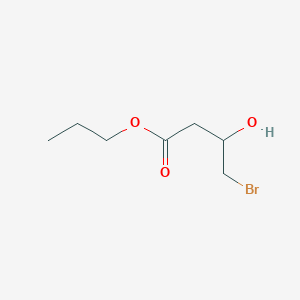
![6-[(2-hydroxyacetyl)amino]-N-phenylhexanamide](/img/structure/B14220462.png)
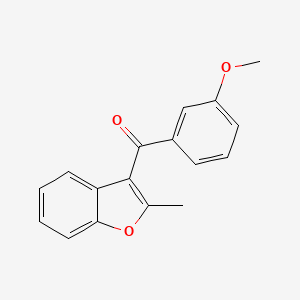
![2-Chloro-4-({4-[(trifluoromethyl)sulfanyl]phenyl}methoxy)benzaldehyde](/img/structure/B14220478.png)
